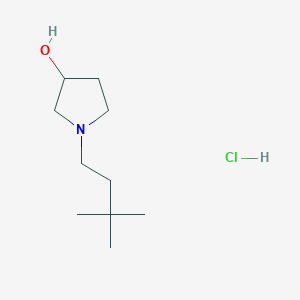

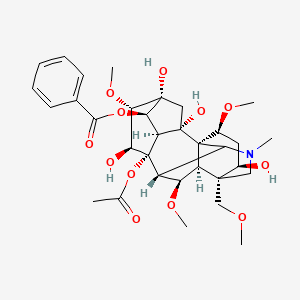

1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as DMHP, often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .Molecular Structure Analysis

The molecular structure of DMHP includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The 3,3-dimethylbutyl group is attached to the nitrogen in the ring.Physical And Chemical Properties Analysis

DMHP has a molecular weight of 207.74. The related compound, pyrrolidin-3-ol hydrochloride, has a molecular weight of 123.58, and it exists in liquid form .Applications De Recherche Scientifique

Catalytic Applications

Research on 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) highlights its use as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, investigating the reaction mechanism in detail (Liu et al., 2014). This suggests that derivatives of pyrrolidin-3-ol could potentially serve as catalysts or co-catalysts in similar organic transformations, contributing to the development of more efficient and sustainable synthetic routes.

Synthesis of Heterocyclic Compounds

The work by Maity and Pramanik (2013) on the synthesis of 1,2-Diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones from Arylglyoxals and Enamines through Domino Condensation and Allylic Hydroxylation demonstrates the versatility of pyrrolidine derivatives in synthesizing complex heterocyclic structures (Maity & Pramanik, 2013). This indicates potential research applications of 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride in facilitating the construction of novel organic compounds, possibly through similar domino reactions.

Generation of Structurally Diverse Libraries

The study on 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds showcases the utility of pyrrolidine derivatives in diversifying chemical libraries (Roman, 2013). This research application suggests that 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride could be explored for generating new molecules with potential biological or material applications.

Photophysical Properties

Research on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles involves the synthesis of novel dimeric complexes and their photophysical properties (Mancilha et al., 2011). Although not directly related, the study implies the potential of pyrrolidine derivatives like 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride in the design and synthesis of new materials with unique optical properties, possibly through complexation or incorporation into ligand systems.

Safety And Hazards

Propriétés

IUPAC Name |

1-(3,3-dimethylbutyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)5-7-11-6-4-9(12)8-11;/h9,12H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZOQZSBABNCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1CCC(C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658020.png)

![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)

![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)

![2-{[Hydroxy(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid hydrochloride](/img/structure/B2658033.png)

![3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one](/img/structure/B2658037.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)